molecular formula C45H37N3O3S B7701732 Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate CAS No. 64485-83-2

Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate

Cat. No. B7701732
CAS RN: 64485-83-2
M. Wt: 699.9 g/mol
InChI Key: FKRLRAWKHDWOEM-BCUHICPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate, also known as TTA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-2 is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate is not fully understood, but it is believed to involve the compound's ability to bind to certain proteins and enzymes in the body. This binding can affect the activity of these proteins and enzymes, leading to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins, as well as the ability to modulate various signaling pathways in the body. These effects have been studied in various contexts, including cancer research, neurobiology, and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate as a research tool is its high affinity for certain proteins and enzymes, which allows for precise targeting and manipulation of these molecules. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research involving Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate. One area of interest is the development of more selective and potent analogs of the compound, which could be used to target specific proteins and enzymes with greater precision. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate involves several steps, starting with the reaction of tritylamine with 2-bromo-4-thiocyanatobenzene to form 2-(tritylamino)thiazole-4-carbonitrile. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2-(tritylamino)thiazol-4-yl)acetate. Finally, the compound is reacted with trityl hydroxide to form this compound.

Scientific Research Applications

Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a high affinity for certain proteins and enzymes, making it a valuable tool for studying their function.

properties

IUPAC Name

ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLRAWKHDWOEM-BCUHICPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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